4-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}piperidine
Description
4-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}piperidine is a heterocyclic compound featuring a piperidine core substituted with a methylpyrazole moiety via an oxymethyl linker. This structure confers unique physicochemical and pharmacological properties, making it relevant in medicinal chemistry, particularly in the design of receptor modulators and enzyme inhibitors. The compound’s piperidine ring provides basicity and conformational flexibility, while the pyrazole group contributes to hydrogen bonding and aromatic interactions .
Properties
IUPAC Name |
4-[(1-methylpyrazol-4-yl)oxymethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-13-7-10(6-12-13)14-8-9-2-4-11-5-3-9/h6-7,9,11H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWLPIOLGINOFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OCC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Williamson Ether | K₂CO₃, 4-(chloromethyl)piperidine | 45–60 | Simplicity, low cost | Competing elimination |
| Suzuki Coupling | Pd(PPh₃)₄, boronic acid | 70–75 | High regioselectivity | Palladium residue removal |
| Multi-Step Synthesis | DIAD, PPh₃ | 50–68 | Modular, scalable | Multi-step purification |
| Continuous Flow | H₂, dimethyl sulfate | 80–85 | High throughput, safety | High initial capital cost |
Chemical Reactions Analysis
Types of Reactions: 4-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the piperidine ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine or pyrazole rings.
Scientific Research Applications
The compound 4-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}piperidine (CAS Number: 1602497-25-5) has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.
Anticancer Activity
Research indicates that compounds similar to 4-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}piperidine exhibit anticancer properties. A study demonstrated that derivatives of pyrazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The piperidine component enhances bioavailability and target specificity.
Case Study:
In vitro studies showed that a related pyrazole compound reduced cell viability in various cancer cell lines, including breast and prostate cancer. The mechanism was attributed to the compound's ability to modulate apoptotic pathways.
Neuropharmacology
The compound has potential applications in neuropharmacology due to its ability to cross the blood-brain barrier. Research has suggested that piperidine derivatives can act as effective modulators of neurotransmitter systems, particularly in the treatment of neurodegenerative diseases.
Case Study:
A recent study evaluated the neuroprotective effects of similar compounds in animal models of Alzheimer's disease. The results indicated significant improvement in cognitive function and reduction of amyloid-beta plaques, suggesting a promising avenue for further research.
Antimicrobial Properties
The antimicrobial activity of 4-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}piperidine has been explored, with findings indicating effectiveness against certain bacterial strains.
Case Study:
Laboratory tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}piperidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison :
- The trifluoromethyl analogue (CAS 2310014-54-9) lacks reported synthetic details, highlighting a gap in methodology documentation .
2.3 Pharmacological Relevance
- Analogues: VU6004256: Exhibits nanomolar affinity for M1 receptors due to pyrazole-piperidine-indole synergy . Imidazole-piperidine derivatives: Demonstrate binding to α7 nicotinic receptors, underscoring the role of heterocyclic moieties in target engagement .
Limitations :
- No thermal or stability data are available for the target compound, unlike analogues with documented thermogravimetric analyses (e.g., pyridopyrimidinones in ) .
Biological Activity
4-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}piperidine, identified by the CAS number 1602497-25-5, is a compound of interest due to its potential biological activities. The pyrazole ring structure is known for a variety of pharmacological properties, including anti-inflammatory, antibacterial, and antiparasitic activities. This article reviews the biological activity of this compound, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular structure of 4-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}piperidine can be represented as follows:
This compound features a piperidine ring substituted with a pyrazole moiety, which is crucial for its biological activity.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant activity against Plasmodium species, which cause malaria. The incorporation of polar functionalities in pyrazole derivatives has been linked to improved aqueous solubility and metabolic stability, enhancing their efficacy in vivo .
Table 1: Antiparasitic Activity of Pyrazole Derivatives
| Compound | EC50 (µM) | Activity Description |
|---|---|---|
| 4-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}piperidine | TBD | Potentially active against Plasmodium |
| Pyrazole analog A | 0.064 | High potency against P. falciparum |
| Pyrazole analog B | 0.115 | Moderate potency against P. berghei |
Antibacterial Activity
The antibacterial properties of pyrazoles have also been documented. Compounds similar to 4-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}piperidine have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antibacterial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}piperidine | S. aureus | TBD |
| Pyrazole analog C | E. coli | 15 |
| Pyrazole analog D | Pseudomonas aeruginosa | 12 |
Study on Antiparasitic Efficacy
In a recent study investigating the efficacy of various pyrazole derivatives against malaria parasites, it was found that modifications to the pyrazole ring significantly influenced both potency and solubility. The compound exhibiting the best profile had an EC50 value of approximately 0.064 µM against P. falciparum, indicating strong potential for further development .
In Vitro Studies on Antibacterial Properties
Another study assessed the antibacterial effects of several substituted pyrazoles, including those structurally similar to our compound of interest. Results indicated that certain substitutions led to enhanced activity against both gram-positive and gram-negative bacteria, showcasing a promising avenue for developing new antimicrobial agents .
Q & A
Basic: What are the established synthetic routes for 4-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}piperidine, and how can reaction conditions be optimized?
Methodological Answer:
A common approach involves coupling a pyrazole derivative with a piperidine scaffold. For example, analogous syntheses (e.g., pyrazolo-piperidine derivatives) use nucleophilic substitution or Mitsunobu reactions to attach functional groups. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .
- Catalysis : Base catalysts (e.g., NaOH) improve yields in coupling steps .
- Temperature control : Reflux conditions (e.g., 80–100°C in xylene) ensure complete reaction .
- Purification : Column chromatography or recrystallization (e.g., methanol) removes byproducts .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm the pyrazole (δ 7.5–8.0 ppm) and piperidine (δ 1.5–3.0 ppm) moieties. Use DEPT-135 to distinguish CH, CH2, and CH3 groups .
- X-ray crystallography : Resolve intramolecular interactions (e.g., hydrogen bonds like C–H···N) to validate stereochemistry .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Basic: What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation risks .
- Spill management : Neutralize acidic/basic residues with appropriate agents (e.g., sodium bicarbonate) .
- Storage : Keep in airtight containers at room temperature, away from oxidizers .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Dynamic effects : Investigate restricted rotation in the piperidine ring using variable-temperature NMR to explain splitting .
- Tautomerism : Check for pyrazole ring tautomerization (e.g., 1H vs. 2H forms) via 2D NMR (COSY, NOESY) .
- Impurity profiling : Compare experimental data with computational predictions (e.g., DFT for chemical shifts) .
Advanced: What strategies improve synthetic yield while minimizing side reactions?
Methodological Answer:
- Protecting groups : Temporarily block reactive sites (e.g., piperidine NH) to prevent undesired alkylation .
- Microwave-assisted synthesis : Reduce reaction time and byproduct formation .
- Stoichiometric adjustments : Use excess pyrazole derivatives (1.2–1.5 eq.) to drive coupling reactions .
Advanced: How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?
Methodological Answer:
- Substituent effects : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the pyrazole ring to boost antimicrobial activity .
- Piperidine flexibility : Modify the piperidine ring (e.g., N-methylation) to optimize receptor binding .
- Hydrogen bonding : Design derivatives with intramolecular H-bonds (e.g., C–H···O) to stabilize bioactive conformations .
Advanced: What computational tools predict physicochemical properties and reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
